

4,7-dimethoxyindane vs 5,6-dimethoxyindane structural differences

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Compound of Interest

Compound Name: 4,7-Dimethoxyindane

CAS No.: 38998-05-9

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Technical Guide: 4,7-Dimethoxyindane vs. 5,6-Dimethoxyindane

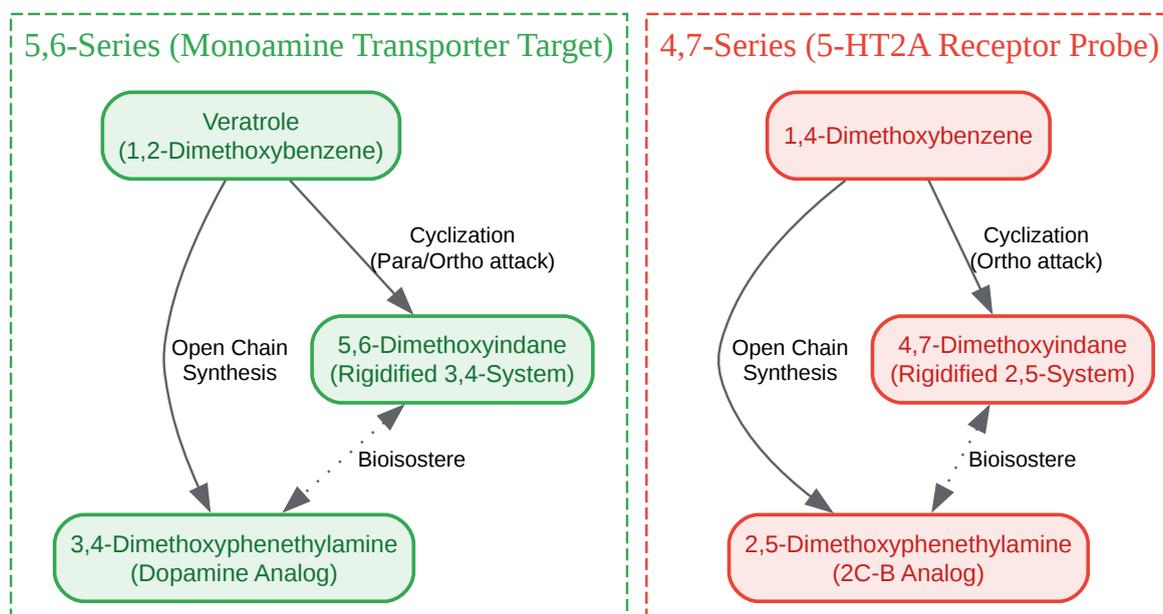
Executive Summary & Structural Topology

The core difference lies in the position of the methoxy groups relative to the fused cyclopentane ring. This positioning dictates the molecule's electronic surface potential and its ability to fit into specific protein binding pockets (e.g., SERT, DAT, 5-HT2A).

Feature	5,6-Dimethoxyindane	4,7-Dimethoxyindane
Phenethylamine Analog	3,4-Dimethoxyphenethylamine (Mescaline/Dopamine)	2,5-Dimethoxyphenethylamine (2C-Series)
Symmetry	(Axis through C2-C5 bond)	(Axis through C2 and center of benzene ring)
Electronic Character	Electron-rich "catechol" mimic; high HOMO density at C4/C7.	"Quinone-like" substitution pattern; sterically crowded near bridgeheads.
Primary Application	Precursor to MDAI (non- neurotoxic serotonin releaser).	Probe for steric tolerance in 5- HT2A receptor binding pockets.
Key Intermediate	5,6-Dimethoxy-1-indanone	4,7-Dimethoxy-1-indanone

Visualization of Isomeric Topology

The following diagram illustrates the structural relationship between the indane isomers and their open-chain phenethylamine counterparts.



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Caption: Topological mapping of indane isomers to their bioisosteric phenethylamine counterparts.

Synthetic Pathways & Methodologies

The synthesis of these isomers requires different starting materials to achieve the correct substitution pattern. The 5,6-isomer is derived from ortho-dimethoxybenzene (veratrole), while the 4,7-isomer is derived from para-dimethoxybenzene.

Synthesis of 5,6-Dimethoxyindane

Target: High-yield production of the 5,6-scaffold for MDAI synthesis.

- Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).
- Mechanism: Knoevenagel Condensation

Reduction

Intramolecular Friedel-Crafts Acylation.

Protocol:

- Condensation: React veratraldehyde (50 mmol) with malonic acid (75 mmol) in pyridine/piperidine to yield 3,4-dimethoxycinnamic acid.
- Hydrogenation: Reduce the alkene using Pd/C (10%) in ethanol under (30 psi) to yield 3-(3,4-dimethoxyphenyl)propanoic acid.
- Cyclization (Critical Step):
 - Dissolve the propanoic acid derivative in DCM.
 - Add Polyphosphoric Acid (PPA) or Thionyl Chloride () followed by

- Note: Cyclization occurs para to the methoxy group at position 3, forming the thermodynamically favored 5,6-dimethoxy-1-indanone.
- Clemmensen Reduction: Reflux the indanone with amalgamated zinc () and concentrated to remove the ketone, yielding 5,6-dimethoxyindane.

Synthesis of 4,7-Dimethoxyindane

Target: Accessing the "2,5-substitution" pattern.

- Starting Material: 1,4-Dimethoxybenzene.
- Mechanism: Chloromethylation

Malonic Ester Synthesis

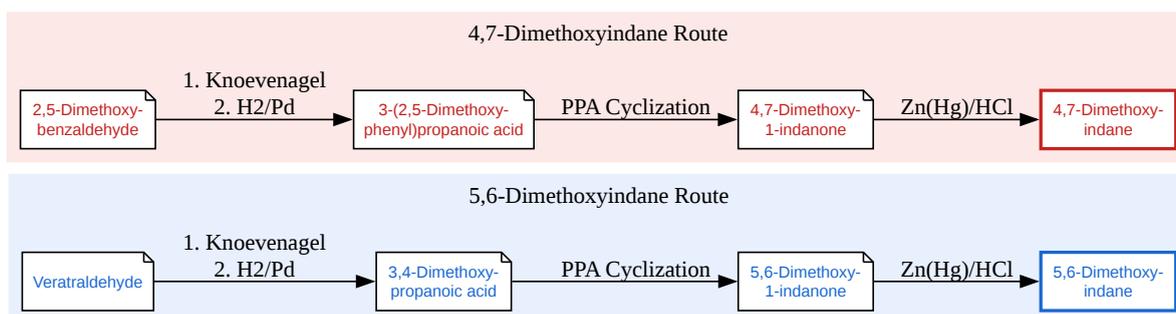
Cyclization.

Protocol:

- Formylation: Vilsmeier-Haack formylation of 1,4-dimethoxybenzene yields 2,5-dimethoxybenzaldehyde.
- Chain Extension: React with malonic acid (Knoevenagel) followed by reduction to yield 3-(2,5-dimethoxyphenyl)propanoic acid.
- Cyclization:
 - Treat with at 80°C.
 - Regioselectivity: The ring closure occurs at the position ortho to the alkyl chain and para to the methoxy group? No. In 2,5-dimethoxy substitution, the only open positions are ortho to one methoxy and meta to the other.

- The cyclization occurs at the position ortho to the side chain (C6 of the benzene ring), which is ortho to the C5-methoxy. This yields 4,7-dimethoxy-1-indanone.
- Reduction: Wolff-Kishner or Clemmensen reduction yields **4,7-dimethoxyindane**.

Synthetic Workflow Comparison



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Caption: Parallel synthesis pathways demonstrating the divergence in precursor selection and cyclization regiochemistry.

Analytical Characterization (NMR & MS)

Distinguishing these isomers requires careful analysis of the aromatic region in

-NMR.

Proton NMR (-NMR)

Isomer	Aromatic Signal Pattern	Chemical Shift (, ppm)	Explanation
5,6-Dimethoxy	Singlet (2H)	~6.80 - 6.90 ppm	The protons at C4 and C7 are chemically equivalent but para to each other. Para-coupling is negligible (). They appear as a sharp singlet.
4,7-Dimethoxy	Singlet (2H)	~6.60 - 6.70 ppm	The protons at C5 and C6 are chemically equivalent and adjacent (ortho). Because they are magnetically equivalent in a symmetric environment, they appear as a singlet.
Differentiation	NOE (Nuclear Overhauser Effect)	--	5,6-isomer: Irradiation of OMe signal enhances aromatic singlet (spatial proximity). 4,7-isomer: Irradiation of OMe signal does NOT enhance aromatic singlet (OMe at 4,7 are far from H at 5,6? No, OMe at 4 is ortho to H at 5).

Correction on NOE:

- In 5,6-dimethoxyindane: OMe at 5 is ortho to H at 4. NOE will be observed.
- In **4,7-dimethoxyindane**: OMe at 4 is ortho to H at 5. NOE will be observed.
- Definitive ID: The most reliable distinction is C-13 NMR.
 - 5,6-isomer: Bridgehead carbons (C3a/7a) are meta to the OMe groups.
 - 4,7-isomer: Bridgehead carbons (C3a/7a) are ortho to the OMe groups. This results in a significant upfield shift of the bridgehead carbons in the 4,7-isomer due to the ortho-effect of the oxygen.

Pharmacological Implications

The structural differences translate directly into pharmacological profiles, particularly when these scaffolds are converted into their 2-aminoindane derivatives.

5,6-Dimethoxy-2-aminoindane (MDAI Analog)

- Mechanism: Acts as a non-neurotoxic serotonin releasing agent (SRA) and reuptake inhibitor.
- Binding Mode: The 5,6-substitution mimics the 3,4-methylenedioxy ring of MDMA. The rigid indane ring locks the ethylamine side chain into a specific conformation, increasing selectivity for the Serotonin Transporter (SERT) over Dopamine (DAT) and Norepinephrine (NET) transporters.
- Key Reference: Nichols, D. E., et al. (1990) established that aminoindanes like MDAI lack the neurotoxicity associated with para-chloroamphetamine derivatives.

4,7-Dimethoxy-2-aminoindane

- Mechanism: Designed to probe 5-HT_{2A} receptor space.
- Activity: Generally shows reduced potency compared to its open-chain analog (2C-B/2C-D).
- Causality: The "2,5-dimethoxy" pattern usually requires the flexibility of the ethylamine chain to adopt a specific rotamer relative to the phenyl ring to activate the 5-HT_{2A} receptor. The

indane fusion forces a specific rotamer (gauche/eclipsed mimic) that may not align optimally with the receptor's orthosteric binding site (specifically residues Ser159 and Asp155).

- Steric Clash: The protons on the cyclopentane ring (C1/C3) in the 4,7-isomer are spatially very close to the methoxy groups at C4/C7. This "peri-interaction" can distort the methoxy group planarity, breaking the conjugation required for high-affinity binding.

References

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